molecular formula C11H21ClN2O B8068034 1-Piperidin-1-ylpiperidine-4-carbaldehyde;hydrochloride

1-Piperidin-1-ylpiperidine-4-carbaldehyde;hydrochloride

Cat. No.: B8068034
M. Wt: 232.75 g/mol
InChI Key: RYZRHAHFXMMITR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Piperidin-1-ylpiperidine-4-carbaldehyde;hydrochloride is a compound that belongs to the piperidine family, which is a class of heterocyclic organic compounds containing a nitrogen atom in a six-membered ring. Piperidine derivatives are widely recognized for their significant role in the pharmaceutical industry, where they serve as key building blocks in the synthesis of various drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperidin-1-ylpiperidine-4-carbaldehyde;hydrochloride typically involves the reaction of piperidine with appropriate aldehydes under controlled conditions. One common method includes the use of phenylsilane as a key reagent, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods: Industrial production of piperidine derivatives often employs multi-component reactions and cyclo-condensation techniques. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Piperidin-1-ylpiperidine-4-carbaldehyde;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: Chlorine, bromine.

    Nucleophiles: Ammonia, amines.

Major Products: The major products formed from these reactions include various substituted piperidines, piperidinones, and other heterocyclic compounds .

Scientific Research Applications

1-Piperidin-1-ylpiperidine-4-carbaldehyde;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in the study of biological pathways and mechanisms, particularly those involving nitrogen-containing heterocycles.

    Medicine: Piperidine derivatives are crucial in the development of pharmaceuticals, including anticancer, antiviral, and antimicrobial agents.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Piperidin-1-ylpiperidine-4-carbaldehyde;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-Piperidin-1-ylpiperidine-4-carbaldehyde;hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with diverse biological targets. Its versatility makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

1-piperidin-1-ylpiperidine-4-carbaldehyde;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O.ClH/c14-10-11-4-8-13(9-5-11)12-6-2-1-3-7-12;/h10-11H,1-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZRHAHFXMMITR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)N2CCC(CC2)C=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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